molecular formula C21H18FN5O4S B3400147 N-(2,4-dimethoxyphenyl)-2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide CAS No. 1040655-82-0

N-(2,4-dimethoxyphenyl)-2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide

Cat. No.: B3400147
CAS No.: 1040655-82-0
M. Wt: 455.5 g/mol
InChI Key: CFNSEEJURUXDOD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core substituted with a 4-fluorophenyl group at position 8 and a thioacetamide side chain linked to a 2,4-dimethoxyphenyl moiety. Its structure integrates key pharmacophores, including methoxy groups (electron-donating substituents) and a fluorine atom (electron-withdrawing), which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O4S/c1-30-14-7-8-15(18(9-14)31-2)23-19(28)11-32-21-25-24-20(29)17-10-16(26-27(17)21)12-3-5-13(22)6-4-12/h3-10H,11H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNSEEJURUXDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Solubility: The 2,4-dimethoxyphenyl group in the target compound likely enhances aqueous solubility compared to non-polar substituents (e.g., 4-fluorophenyl in or difluorophenyl in ). Methoxy groups reduce logP values, favoring pharmacokinetic profiles .
  • Electronic Effects : Fluorine at position 8 (target compound) may improve metabolic stability by resisting oxidative degradation, a feature shared with 4-fluorophenyl analogs in .
  • Biological Activity Trends : Thioacetamide-linked compounds with sulfamoyl or triazole groups (e.g., ) exhibit antimicrobial activity, suggesting the target compound may share similar mechanisms.

Pharmacological and Physicochemical Data

Parameter Target Compound Analog from Analog from Analog from
LogP (Predicted) ~2.8 (due to methoxy) ~3.5 (higher, furan) ~2.2 (sulfonamide polarity) ~3.1 (difluorophenyl)
Melting Point Not reported Not reported 243–245°C (similar quinazolinone derivatives) Not reported
Bioactivity Hypothesized kinase inhibition Unreported Antimicrobial Antimicrobial

Contradictions :

  • While fluorophenyl groups generally enhance metabolic stability, reports low yields (19%) for fluorinated chromenone derivatives, suggesting synthetic challenges for similar scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide

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